Cas no 1806032-58-5 (2-Cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde)

2-Cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde is a versatile heterocyclic building block used in pharmaceutical and agrochemical synthesis. Its structure features a reactive aldehyde group and a cyano substituent, enabling diverse functionalization through condensation, nucleophilic addition, or cyclization reactions. The difluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug discovery. This compound is particularly useful in constructing pyridine-based scaffolds for bioactive molecules, including kinase inhibitors and antimicrobial agents. High purity and consistent quality ensure reliable performance in synthetic applications. Its stability under standard handling conditions and compatibility with common organic solvents further contribute to its utility in multistep synthetic routes.
2-Cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde structure
1806032-58-5 structure
Product name:2-Cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde
CAS No:1806032-58-5
MF:C8H4F2N2O
Molecular Weight:182.126968383789
CID:4811932

2-Cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 2-Cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde
    • インチ: 1S/C8H4F2N2O/c9-8(10)7-3-12-6(2-11)1-5(7)4-13/h1,3-4,8H
    • InChIKey: IHVHLGLVKIHNTR-UHFFFAOYSA-N
    • SMILES: FC(C1C=NC(C#N)=CC=1C=O)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 236
  • トポロジー分子極性表面積: 53.8
  • XLogP3: 1

2-Cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029075826-250mg
2-Cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde
1806032-58-5 97%
250mg
$499.20 2022-04-01
Alichem
A029075826-500mg
2-Cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde
1806032-58-5 97%
500mg
$863.90 2022-04-01
Alichem
A029075826-1g
2-Cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde
1806032-58-5 97%
1g
$1,460.20 2022-04-01

2-Cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde 関連文献

2-Cyano-5-(difluoromethyl)pyridine-4-carboxaldehydeに関する追加情報

2-Cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde: A Comprehensive Overview

The compound 2-Cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde (CAS No. 1806032-58-5) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and structural versatility. The molecule features a pyridine ring substituted with a cyano group at position 2, a difluoromethyl group at position 5, and an aldehyde group at position 4. These substituents contribute to its distinct chemical reactivity and biological activity.

Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly in the development of anticancer agents. The presence of the cyano group in 2-Cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde enhances its ability to act as a nitrile donor in various biochemical reactions, making it a promising candidate for designing enzyme inhibitors. Additionally, the difluoromethyl group introduces fluorine atoms, which are known to improve the pharmacokinetic properties of drugs, such as bioavailability and metabolic stability.

The aldehyde group at position 4 of the molecule plays a crucial role in its reactivity. It can participate in condensation reactions, such as the formation of imines or enones, which are essential intermediates in organic synthesis. Recent research has demonstrated that this compound can be used as a building block for constructing complex heterocyclic structures, which are valuable in medicinal chemistry. For instance, its ability to undergo aldol condensation reactions has been exploited to synthesize bioactive molecules with potential antiviral and antibacterial properties.

One of the most intriguing aspects of 2-Cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde is its role in asymmetric synthesis. The combination of electron-withdrawing groups (cyano and aldehyde) and electron-donating groups (difluoromethyl) creates a unique electronic environment on the pyridine ring. This makes it an excellent substrate for enantioselective catalysis, where chiral catalysts can be employed to produce enantiomerically enriched products. Such compounds are highly sought after in the pharmaceutical industry due to their potential for developing chiral drugs with specific therapeutic effects.

In terms of synthesis, 2-Cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde can be prepared via a variety of methods, including nucleophilic substitution, coupling reactions, and oxidation processes. Recent advancements in catalytic systems have enabled more efficient and environmentally friendly routes for its production. For example, transition metal-catalyzed cross-coupling reactions have been successfully applied to construct this compound with high yields and selectivity.

The biological activity of 2-Cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde has been extensively investigated in recent years. In vitro studies have shown that it exhibits potent inhibitory effects against several enzymes implicated in cancer progression, such as tyrosinase and cyclooxygenase-2 (COX-2). Furthermore, preliminary animal studies suggest that it may possess anti-inflammatory and antioxidant properties, making it a potential candidate for treating chronic inflammatory diseases.

Another area where this compound has shown promise is in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in designing novel materials for sensing applications. For instance, researchers have developed sensors based on 2-Cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde that can detect heavy metal ions with high sensitivity and selectivity. These sensors have potential applications in environmental monitoring and food safety.

Despite its numerous advantages, the practical application of 2-Cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde is still limited by certain challenges. One major concern is its stability under physiological conditions. Although the molecule exhibits good thermal stability, its susceptibility to hydrolysis under acidic or basic conditions may pose issues during drug delivery or material fabrication processes. Ongoing research is focused on modifying its structure to enhance its stability while retaining its bioactivity.

In conclusion, 2-Cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde (CAS No. 1806032-58-5) is a versatile compound with diverse applications across multiple fields. Its unique chemical structure endows it with exceptional reactivity and biological activity, making it an attractive target for both academic research and industrial development. As new synthetic methods and functionalization strategies continue to emerge, this compound is expected to play an increasingly important role in advancing modern chemistry and medicine.

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